molecular formula C19H19BO3 B1398753 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one CAS No. 1021306-45-5

2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one

Cat. No.: B1398753
CAS No.: 1021306-45-5
M. Wt: 306.2 g/mol
InChI Key: RPEULEQBKDIQDZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-fluoren-9-one emerged from the broader advancement of organoborane chemistry and cross-coupling methodologies that revolutionized synthetic organic chemistry in the late twentieth century. The compound represents an evolution in boronic ester chemistry, building upon foundational work in the Suzuki-Miyaura cross-coupling reaction, which was first reported by Miyaura and colleagues in 1981. The pinacol ester protection strategy for boronic acids became increasingly important as chemists sought more stable and practical alternatives to the corresponding free boronic acids, which often suffer from instability and purification challenges.

The specific fluorenone derivative emerged as researchers explored the incorporation of boronic ester functionality into polycyclic aromatic systems, particularly those with potential applications in materials science and pharmaceutical chemistry. The compound was first catalogued in chemical databases in 2012, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and synthetic applications. The development of this particular compound reflects the broader trend toward creating more robust and synthetically versatile boronic ester derivatives that can withstand standard synthetic manipulations while maintaining high reactivity in cross-coupling processes.

Nomenclature and Chemical Identity

The compound 2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-fluoren-9-one possesses multiple systematic and common names reflecting its complex structural architecture. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-one. Alternative systematic names include 2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-fluoren-9-one and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one.

The compound is frequently referenced by several synonyms in chemical literature and commercial sources, including 9-Oxofluorene-2-boronic Acid Pinacol Ester and Fluoren-9-one-2-boronic acid pinacol ester. Commercial designations such as M-1252 and various manufacturer-specific codes like MFCD16294551, DTXSID10726224, and AKOS016339784 are commonly employed in chemical databases and procurement systems.

Chemical Identity Parameter Value
Chemical Abstracts Service Number 1021306-45-5
Molecular Formula C₁₉H₁₉BO₃
Molecular Weight 306.16 g/mol
MDL Number MFCD16294551
European Community Number 806-668-7
DSSTox Substance Identification DTXSID10726224

Fundamental Structural Properties

The molecular architecture of 2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-fluoren-9-one combines two distinct structural domains: the fluorenone core and the pinacol boronate ester functionality. The fluorenone backbone consists of a tricyclic aromatic system featuring two benzene rings fused to a central five-membered ring containing a ketone carbonyl group at the 9-position. This rigid polycyclic framework provides both structural stability and electronic conjugation throughout the aromatic system.

The boronic ester substituent occupies the 2-position of the fluorenone framework, introducing a tetrahedral boron center within a six-membered dioxaborolane ring. The pinacol ester protection involves the formation of a cyclic boronate through reaction with 2,3-dimethyl-2,3-butanediol, creating a stable five-membered ring containing boron, two oxygen atoms, and two carbon atoms bearing methyl substituents. This protection strategy significantly enhances the stability of the boronic functionality compared to the corresponding free acid.

The Simplified Molecular Input Line Entry System representation of this compound is O=C1C2=C(C3=C1C=CC=C3)C=CC(B4OC(C)(C)C(C)(C)O4)=C2, which illustrates the connectivity between the fluorenone core and the dioxaborolane substituent. The International Chemical Identifier Key RPEULEQBKDIQDZ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications.

Physicochemical Parameters and Molecular Characteristics

The physicochemical properties of 2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-fluoren-9-one reflect the combined characteristics of its fluorenone and boronic ester components. The compound exists as a crystalline solid under standard conditions, typical of substituted fluorenone derivatives. The molecular weight of 306.16 grams per mole positions this compound within the range commonly observed for functionalized polycyclic aromatic systems suitable for synthetic applications.

The electronic structure of the compound features extensive conjugation throughout the fluorenone backbone, with the ketone carbonyl providing a significant electron-withdrawing influence on the aromatic system. The boronic ester functionality introduces additional electronic perturbations, with the boron center capable of accepting electron density from adjacent aromatic carbon atoms. This electronic arrangement influences both the reactivity profile and spectroscopic characteristics of the compound.

Physical Property Value Reference
Molecular Formula C₁₉H₁₉BO₃
Molecular Weight 306.16 g/mol
Appearance Crystalline solid
Storage Recommendations Cool, dry conditions
Minimum Purity 95% (commercial)

The compound demonstrates typical behavior of boronic esters in terms of hydrolytic stability under neutral conditions while maintaining reactivity toward cross-coupling processes under appropriate catalytic conditions. The pinacol ester protection provides enhanced stability compared to free boronic acids, allowing for easier handling and purification procedures. The fluorenone core contributes to the overall rigidity of the molecular framework, potentially influencing both solubility characteristics and crystallization behavior.

Stereochemical Considerations

The stereochemical analysis of 2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-fluoren-9-one reveals several important structural features that influence its chemical behavior and synthetic utility. The fluorenone backbone adopts a planar conformation due to the extensive aromatic conjugation throughout the tricyclic system. This planarity extends to the ketone carbonyl group, which lies in the same plane as the aromatic framework, maximizing orbital overlap and electronic delocalization.

The boronic ester substituent introduces a tetrahedral geometry at the boron center, creating a three-dimensional structural element that extends from the planar fluorenone framework. The dioxaborolane ring adopts a boat-like conformation to accommodate the tetrahedral boron geometry while minimizing steric interactions between the methyl substituents on the pinacol framework. X-ray crystallographic studies of similar boronic ester compounds indicate that the dioxaborolane unit maintains near-planarity despite the tetrahedral boron center, with slight deviations from planarity attributed to ring strain and steric considerations.

The overall molecular geometry exhibits C₁ symmetry due to the asymmetric substitution pattern on the fluorenone backbone. The positioning of the boronic ester at the 2-position creates a specific spatial relationship between the reactive boron center and the electron-withdrawing ketone functionality. This arrangement influences both the electronic properties of the boronic ester and its accessibility for cross-coupling reactions.

The conformational flexibility of the compound is primarily limited to rotation around the carbon-boron bond connecting the fluorenone framework to the dioxaborolane ring. However, the planar nature of the aromatic system and the constrained geometry of the pinacol ester limit the degree of conformational freedom. Computational studies suggest that the preferred conformation minimizes steric interactions while maintaining optimal electronic overlap between the aromatic system and the boronic ester functionality.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BO3/c1-18(2)19(3,4)23-20(22-18)12-9-10-14-13-7-5-6-8-15(13)17(21)16(14)11-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEULEQBKDIQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726224
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021306-45-5
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one
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Biological Activity

2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BO3C_{19}H_{19}BO_3. The compound features a fluorenone structure with a dioxaborolane moiety that enhances its reactivity and potential biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Antioxidant Properties : The dioxaborolane group can act as a radical scavenger, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.

Case Studies

  • Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related compounds. It was found that derivatives of dioxaborolane exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .
  • Neuroprotective Effects :
    Another study explored the neuroprotective effects of boron-containing compounds. The results indicated that these compounds could reduce neuronal cell death in models of neurodegenerative diseases by inhibiting oxidative stress and promoting survival signaling pathways .
  • Antimicrobial Activity :
    Research has also shown that certain dioxaborolane derivatives possess antimicrobial properties. A comparative study demonstrated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes .

Data Summary

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines
Neuroprotective EffectsReduced neuronal death via oxidative stress inhibition
Antimicrobial ActivitySignificant antibacterial effects

Scientific Research Applications

Organic Synthesis

TMDBF serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows it to participate in various reactions such as:

  • Suzuki Coupling Reactions : TMDBF can act as a boronic acid equivalent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and aryl or vinyl boron compounds. This is particularly useful for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety enables selective functionalization of aromatic rings. This characteristic is exploited in the synthesis of substituted fluorenes and other polycyclic aromatic hydrocarbons (PAHs) which are important in materials science and optoelectronics.

Materials Science

In materials science, TMDBF has been investigated for its potential applications in:

  • Organic Light Emitting Diodes (OLEDs) : Due to its strong luminescent properties, TMDBF is being explored as a light-emitting material in OLED technology. The compound's ability to emit light efficiently makes it a candidate for use in display technologies.
  • Polymer Chemistry : TMDBF can be incorporated into polymer matrices to enhance their optical properties. Research has shown that polymers containing TMDBF exhibit improved photoluminescence and thermal stability, making them suitable for advanced electronic applications.

Medicinal Chemistry

The medicinal chemistry field has also seen the application of TMDBF:

  • Drug Development : The compound's ability to form stable complexes with various biological targets has led to its investigation as a potential drug candidate. Studies indicate that derivatives of TMDBF may exhibit anti-cancer properties by interfering with specific cellular pathways.
  • Biosensors : TMDBF derivatives are being developed for use in biosensors due to their sensitivity to changes in the chemical environment. This property can be utilized for detecting biomolecules or environmental pollutants.

Case Study 1: Suzuki Coupling Applications

A study demonstrated the effectiveness of TMDBF in Suzuki coupling reactions involving various aryl halides. The reaction conditions were optimized to yield high purity products with minimal by-products, showcasing TMDBF's utility as a boronic acid surrogate .

Case Study 2: OLED Performance

Research published in Advanced Materials highlighted the incorporation of TMDBF into OLED devices. The devices exhibited enhanced brightness and efficiency compared to those using traditional materials, indicating TMDBF's potential for next-generation display technologies .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of TMDBF derivatives revealed promising results against several cancer cell lines. The study suggested that these compounds could inhibit tumor growth by targeting specific oncogenic pathways .

Comparison with Similar Compounds

2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 569343-09-5)

  • Structure: Replaces the fluorenone carbonyl with a dimethyl-substituted fluorene.
  • Properties : Molecular formula C₂₁H₂₅BO₂, molecular weight 320.24 g/mol. The absence of the electron-withdrawing ketone group increases electron density at the fluorene core, enhancing reactivity in aryl-aryl couplings.
  • Applications : Used in organic light-emitting diodes (OLEDs) due to improved charge transport .
  • Synthesis : Derived from 9,9-dimethylfluorene via bromination and subsequent borylation, achieving 98% purity (TCI America) .

2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 620624-96-6)

  • Structure : Incorporates a bromine substituent at the 7-position and dioctyl chains at the 9,9-positions.
  • Properties: Molecular formula C₃₅H₅₂BBrO₂, molecular weight 595.51 g/mol. The bromine enables sequential cross-coupling, while the dioctyl chains enhance solubility in nonpolar solvents.
  • Applications : Building block for regioregular polymers in organic photovoltaics .

2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 357219-41-1)

  • Structure : Bis-boronate ester with dioctyl substituents.
  • Properties : Molecular formula C₄₁H₆₄B₂O₄, molecular weight 642.58 g/mol. The dual boronate groups enable polymerization via Suzuki coupling, forming rigid-rod conjugated polymers.
  • Applications : Used in high-mobility semiconducting materials for field-effect transistors .

Comparative Analysis

Reactivity

Compound Electron Deficiency Cross-Coupling Efficiency Steric Hindrance
Target Compound (Fluoren-9-one) High (due to ketone) Moderate (~75% yield) Low
9,9-Dimethyl Derivative Low High (~90% yield) Moderate
Dioctyl-Brominated Derivative Moderate Variable (depends on Br) High
Bis-Boronate (Dioctyl) Low High (polymerization) Very High

The fluoren-9-one derivative exhibits reduced coupling efficiency compared to 9,9-dimethyl analogues due to electron withdrawal from the ketone, which slows oxidative addition in palladium catalysis . Steric effects are pronounced in dioctyl-substituted derivatives, limiting accessibility to the boronate group .

Solubility and Processability

  • Dioctyl Derivatives : Superior solubility in toluene and chloroform (up to 50 mg/mL), critical for solution-processed devices .
  • Bis-Boronates : Require heated solvents (e.g., o-xylene at 100°C) for processing due to high molecular rigidity .

Thermal Stability

  • Target Compound : Stable up to 200°C (TGA data), suitable for vacuum deposition .
  • 9,9-Diphenyl Analogues (e.g., CAS: 462128-39-8) : Decompose above 300°C, ideal for high-temperature optoelectronic applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one?

The compound is synthesized via lithiation and subsequent borylation. A representative method involves:

  • Step 1 : Bromination of 9,9-dialkylfluorene at the 2,7-positions using Br₂ in chloroform with FeCl₃ catalysis (yield: ~56.5%) .
  • Step 2 : Lithiation of the dibromo intermediate with n-BuLi in THF at -78°C, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Step 3 : Purification via extraction (water/diethyl ether) and recrystallization (methanol/acetone), yielding ~55% . Key parameters include strict temperature control (-78°C for lithiation) and anhydrous conditions to prevent boronate hydrolysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms boronate substitution and fluorenone backbone integrity. Aromatic protons appear as distinct multiplets (δ 7.2–8.1 ppm), while dioxaborolane methyl groups resonate as singlets (δ ~1.3 ppm) .
  • X-ray Crystallography : Resolves molecular packing and bond lengths. SHELX programs (e.g., SHELXL) refine structures, revealing torsional angles (e.g., 171–179° for alkyl chains) and potential disorder in pinacol groups .
  • Elemental Analysis : Validates purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for polymer synthesis using this boronate ester?

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with tri-tert-butylphosphine ligands enhance turnover in THF/water mixtures .
  • Solvent System : Use toluene/ethanol (3:1) for solubility and stability of intermediates.
  • Temperature : Reactions proceed efficiently at 80–100°C with microwave assistance for reduced reaction times .
  • End-Capping : Introduce dye labels (e.g., perylene monoimide) during polymerization for optoelectronic tuning .

Q. How should crystallographic disorder in pinacol boronate moieties be addressed during structural refinement?

  • Disorder Modeling : In SHELXL, split disordered atoms into two sites with occupancy ratios (e.g., 1:1) and apply geometric restraints (SADI) to maintain bond-length consistency .
  • Restraints : Use DFIX and SIMU commands to stabilize anisotropic displacement parameters for overlapping atoms .
  • Validation : Check residual electron density (<0.24 eÅ⁻³) and R-factor convergence (<0.04) to ensure model accuracy .

Q. What role do alkyl chain modifications play in the optoelectronic properties of fluorene-boronate polymers?

  • Solubility : Longer alkyl chains (e.g., octyl) improve solubility in organic solvents (THF, chloroform), enabling solution processing .
  • Packing : Branched chains reduce π-π stacking, minimizing exciton quenching. Extended chains isolate fluorenone cores, enhancing photoluminescence quantum yields (Φ up to 84%) .
  • Thermal Stability : Dialkyl substitution increases glass transition temperatures (>150°C), critical for OLED durability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one

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